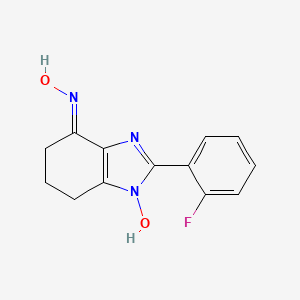![molecular formula C18H26N6O B5550506 N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)
N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis efforts have been directed towards generating analogs and derivatives with potential receptor binding activities or for use as imaging agents. For example, Garcia et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers of serotonin 5-HT(1A) receptors, showcasing the compound's versatility in receptor binding studies (Garcia et al., 2014).
Molecular Structure Analysis
Structural characterization studies, such as those by Karczmarzyk and Malinka (2008), have focused on determining the molecular conformations and interactions, such as hydrogen bonds and π…π stacking, which are crucial for understanding the compound's chemical behavior and potential binding mechanisms (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Research into the compound's chemical reactions has led to the development of novel synthetic routes and derivatives with enhanced properties. For instance, the work by Babu et al. (2015) explores the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, highlighting the compound's potential in antimicrobial activity studies (Babu et al., 2015).
Physical Properties Analysis
Studies focusing on the physical properties of derivatives of this compound, such as solubility, crystallinity, and thermal stability, are essential for its application in material science and pharmaceutical formulations. Anuradha et al. (2014) provided insights into the crystal structure of a related compound, which helps in understanding the molecular packing and stability (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and potential biological activity, are critical for the development of therapeutics and materials. Jin et al. (2014) worked on optimizing a prototype inhibitor of TGF-β type I receptor kinase, demonstrating the compound's role in the discovery of potent, selective, and orally bioavailable inhibitors (Jin et al., 2014).
科学的研究の応用
Antimicrobial Activity
N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide and related compounds have been studied for their antimicrobial properties. Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, demonstrating their potential against various microorganisms. This highlights the compound's relevance in addressing bacterial resistance issues (Fandaklı et al., 2012).
Soluble Epoxide Hydrolase Inhibition
Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. This compound class, to which this compound belongs, is significant for its potential applications in regulating epoxide levels in various disease models, including cardiovascular and inflammatory disorders (Thalji et al., 2013).
Synthesis and Biological Evaluation
Başoğlu et al. (2013) investigated the synthesis and biological activities of compounds containing 1,2,4-triazole, 1,3,4-thiadiazole, and other related nuclei, offering insights into the diverse biological activities of these compounds, including antimicrobial and enzyme inhibition properties (Başoğlu et al., 2013).
Anticancer and Anti-Inflammatory Applications
Research into compounds structurally related to this compound includes their potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. Such studies are crucial for developing new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
特性
IUPAC Name |
N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-5-4-7-16(21-14)8-11-20-18(25)17-13-24(23-22-17)12-9-15-6-2-3-10-19-15/h4-5,7,13,15,19H,2-3,6,8-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKQCKEWSIHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC(=O)C2=CN(N=N2)CCC3CCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)
![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)